2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
The compound “2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide” is an organic compound containing a trifluoromethoxy group, a dimethylphenoxy group, and an acetamide group. The presence of these functional groups could potentially give this compound unique physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethoxy group could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the trifluoromethoxy group is often associated with high reactivity in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the trifluoromethoxy group could potentially influence the compound’s polarity, boiling point, and solubility .Scientific Research Applications
Potential Pesticide Applications
N-derivatives of related compounds, exhibiting structural similarities to 2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, have been characterized for their potential as pesticides. These derivatives, including various N-substituted acetamides, have been studied using X-ray powder diffraction to detail their crystal structures, indicating their possible utility in pesticide development (Olszewska et al., 2011).
Anticonvulsant Activity
Compounds structurally similar to this compound have been synthesized and assessed for anticonvulsant activity. These studies have shown promising results, suggesting that modifications of the phenoxyacetamide structure could yield effective treatments for epilepsy and related disorders (Pękala et al., 2011).
Herbicide Safeners and Radiochemical Synthesis
Research into derivatives of phenoxyacetamide has also extended into the development of herbicide safeners and the synthesis of radiochemicals. These studies involve the creation of compounds with high specific activity for investigating metabolism and mode of action, demonstrating the chemical versatility and applicability of phenoxyacetamide derivatives in agricultural chemistry and radiochemical research (Latli & Casida, 1995).
Synthesis of Intermediates for Pharmaceutical Applications
Further research has been conducted on the synthesis of N-substituted benzyl derivatives of phenoxyacetamide, which are important intermediates for the development of pharmaceuticals. These studies demonstrate the role of phenoxyacetamide derivatives in facilitating the synthesis of more complex compounds with potential therapeutic applications (Raju, 2008).
Antimicrobial and Hemolytic Activities
Phenoxyacetamide derivatives have been synthesized and evaluated for antimicrobial and hemolytic activities, showing variable effectiveness against microbial species. This indicates their potential in the development of new antimicrobial agents with reduced toxicity, highlighting the broad scope of research into phenoxyacetamide derivatives and their potential applications in medicine and healthcare (Gul et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-11-4-3-5-15(12(11)2)23-10-16(22)21-13-6-8-14(9-7-13)24-17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEDDBIAMYVRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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